[(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride
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Overview
Description
The compound with the identifier “[(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride” is a chemical substance listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, including this compound . The preparation methods involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
[(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds.
Scientific Research Applications
[(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of [(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride include other cyclodextrin inclusion complexes and related chemical substances. These compounds share similar structural features and chemical properties .
Uniqueness
This compound is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its ability to form stable inclusion complexes with cyclodextrins enhances its solubility and stability, making it valuable in various scientific and industrial contexts .
Properties
IUPAC Name |
[(1R)-2-tert-butylsulfanyl-1-carboxyethyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBMYFJKEBCMDR-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC[C@@H](C(=O)O)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2481-09-6 |
Source
|
Record name | L-Cysteine, S-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2481-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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